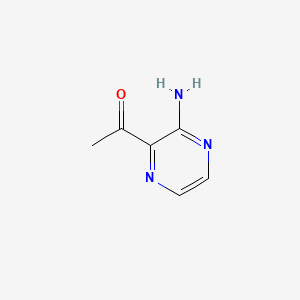
Butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminum is a complex polymeric compound It is synthesized through the polymerization of butanoic acid, 3-oxo-, ethyl ester with 2,2-dimethyl-1,3-propanediol and 2-propanol in the presence of aluminum
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminum involves several steps:
Polymerization Reaction: The polymerization process begins with the reaction of butanoic acid, 3-oxo-, ethyl ester with 2,2-dimethyl-1,3-propanediol and 2-propanol. This reaction is typically carried out in the presence of an aluminum catalyst.
Reaction Conditions: The reaction is conducted under controlled temperature and pressure conditions to ensure the formation of the desired polymer. The specific conditions, such as temperature, pressure, and reaction time, can vary depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors and precise control of reaction parameters. The process may include additional steps such as purification and stabilization to ensure the quality and consistency of the final product.
化学反应分析
Types of Reactions
Butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminum can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the polymer.
科学研究应用
Butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminum has a wide range of scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of other complex molecules and polymers.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and biomedical materials.
Industry: The polymer is used in various industrial applications, such as coatings, adhesives, and specialty materials.
作用机制
The mechanism of action of butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminum involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
Butanoic acid, 2,2-dimethyl-3-oxo-, ethyl ester: This compound has a similar structure but differs in the substitution pattern on the butanoic acid moiety.
Butanoic acid, 3-oxo-, 2-[(2-methyl-1-oxo-2-propenyl)oxy]ethyl ester: Another related compound with different functional groups and polymerization patterns.
Uniqueness
Butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminum is unique due to its specific polymer structure and the presence of aluminum
属性
CAS 编号 |
115271-29-9 |
|---|---|
分子式 |
C20H43AlO8 |
分子量 |
438.5 g/mol |
IUPAC 名称 |
aluminum;2,2-dimethylpropane-1,3-diol;ethyl 3-oxobutanoate;propan-2-olate |
InChI |
InChI=1S/C6H10O3.C5H12O2.3C3H7O.Al/c1-3-9-6(8)4-5(2)7;1-5(2,3-6)4-7;3*1-3(2)4;/h3-4H2,1-2H3;6-7H,3-4H2,1-2H3;3*3H,1-2H3;/q;;3*-1;+3 |
InChI 键 |
FJBVBKKSURSBFI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)C.CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)(CO)CO.[Al+3] |
规范 SMILES |
CCOC(=O)CC(=O)C.CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)(CO)CO.[Al+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


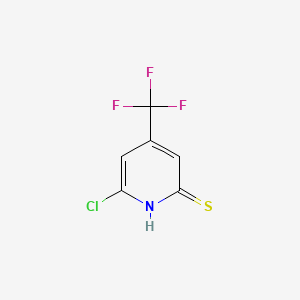
![1H-2,6a-Methanocyclopenta[c][1,2]diazocine](/img/structure/B568340.png)
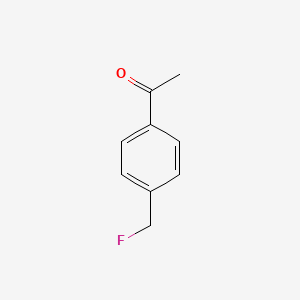
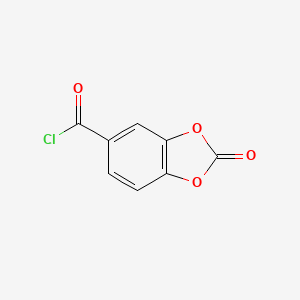

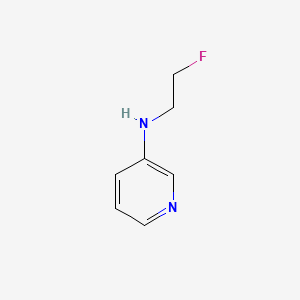
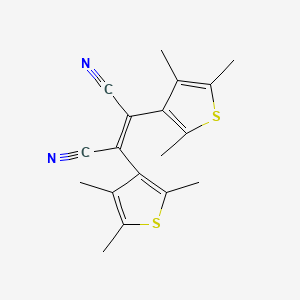
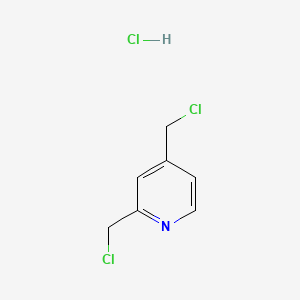
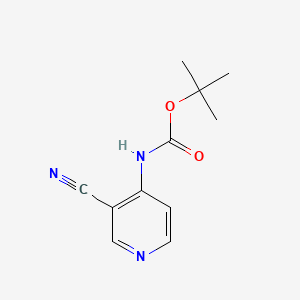
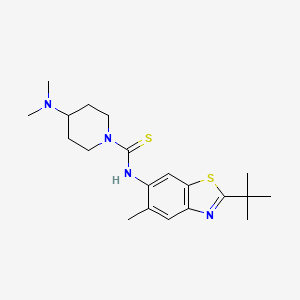
![1H-1,4-Methanopyrrolo[2,1-c][1,4]oxazine](/img/structure/B568354.png)
